

Physical and chemical properties of Guajadial

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Compound of Interest

Compound Name: Guajadial

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Guajadial: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial, a naturally occurring meroterpenoid isolated from the leaves of *Psidium guajava* (guava), has garnered significant interest within the scientific community for its diverse pharmacological activities.^{[1][2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of **Guajadial**, alongside detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects. Furthermore, this document elucidates the signaling pathways through which **Guajadial** exerts its anticancer and anti-estrogenic activities, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Guajadial is a complex organic molecule with a caryophyllene-based meroterpenoid structure.^{[1][3]} While some physical properties such as a specific melting and boiling point are not readily available in the literature, likely due to its nature as an amorphous powder, its fundamental chemical and other physical characteristics have been well-documented.^[4]

Table 1: Physical and Chemical Properties of **Guajadial**

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₃₄ O ₅	[4]
Molecular Weight	474.59 g/mol	[4]
CAS Number	959860-49-2	MedChemExpress
Physical State	Amorphous powder	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
Storage Conditions	Store at -20°C for long-term stability.	TargetMol
Optical Rotation	While the specific rotation for Guajadial is not specified, a related compound, Guajadial C, has a reported value of [α] ²⁴ _D +93.5 (c 0.20, CHCl ₃).	[4]

Spectral Data

The structural elucidation of **Guajadial** has been accomplished through various spectroscopic techniques.

Table 2: Summary of Spectral Data for **Guajadial**

Technique	Key Observations
^1H NMR	Reveals the presence of aromatic protons, aldehydic protons, and signals corresponding to the caryophyllene skeleton.[1]
^{13}C NMR	Shows carbon signals for methyl, methylene, methine, and quaternary carbons, confirming the complex polycyclic structure.[1]
Mass Spectrometry (MS)	High-resolution mass spectrometry confirms the molecular formula. Fragmentation patterns show characteristic ions, including a major fragment at m/z 195 corresponding to the 3,5-diformyl phloroglucinol moiety.[1]
Infrared (IR) Spectroscopy	Indicates the presence of hydroxyl (around 3441 cm^{-1}) and conjugated carbonyl (around 1633 cm^{-1}) functional groups.[4]
UV-Vis Spectroscopy	Shows absorption maxima at approximately 278 and 337 nm in methanol.[4]

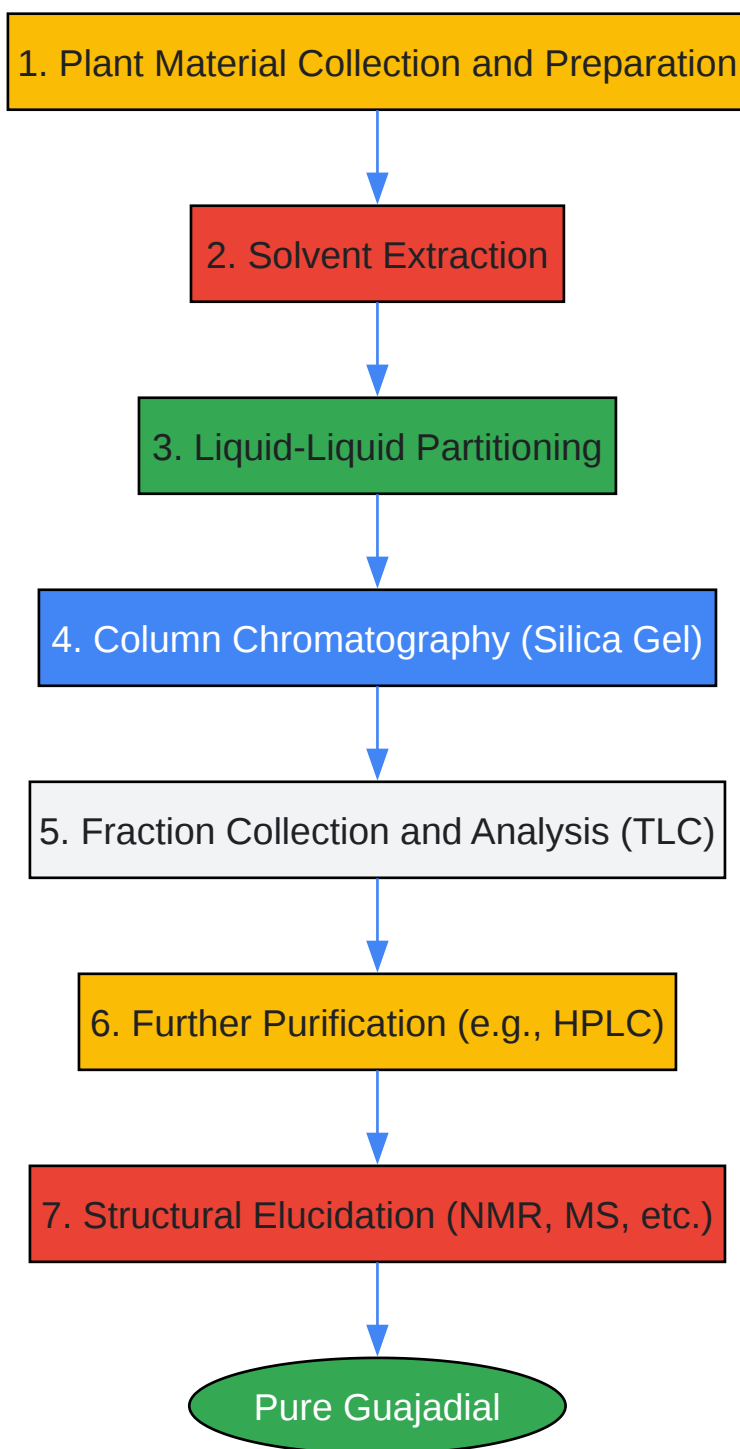
Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and biological evaluation of **Guajadial**.

Isolation and Purification of Guajadial from Psidium guajava Leaves

This protocol is a composite of methods described in the literature for the extraction and isolation of meroterpenoids from guava leaves.

Experimental Workflow: Isolation of **Guajadial**



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Caption: Workflow for the isolation and purification of **Guajadial**.

Methodology:

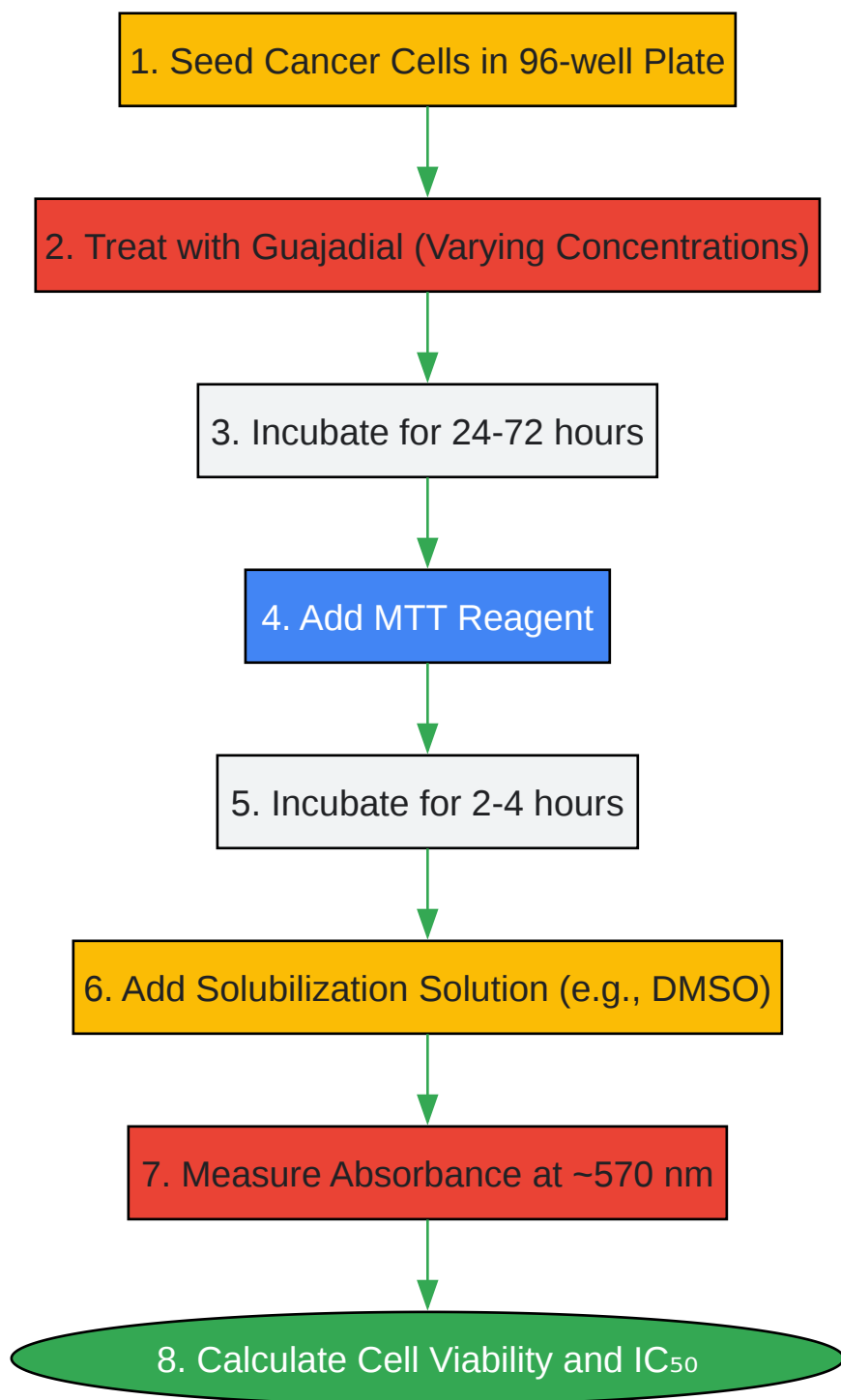
- Plant Material Preparation:
 - Collect fresh leaves of *Psidium guajava*.
 - Wash the leaves thoroughly with water to remove any dirt and debris.
 - Air-dry the leaves in the shade for several days until they are brittle.
 - Grind the dried leaves into a fine powder using a mechanical grinder.
- Extraction:
 - Macerate the powdered leaves in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours with occasional stirring.
 - Filter the extract through cheesecloth or filter paper to remove the solid plant material.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. **Guajadial** is expected to be enriched in the less polar fractions like ethyl acetate.
 - Concentrate each fraction using a rotary evaporator.
- Column Chromatography:
 - Subject the ethyl acetate fraction to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
 - Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

- Purification:
 - Combine fractions containing the compound of interest based on TLC analysis.
 - Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to obtain pure **Guajadial**.
- Structural Characterization:
 - Confirm the identity and purity of the isolated **Guajadial** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay



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Caption: Workflow for determining the anticancer activity of **Guajadial** using the MTT assay.

Methodology:

- **Cell Culture:** Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.
- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Prepare a series of dilutions of **Guajadial** in culture medium. Remove the old medium from the wells and add the **Guajadial** solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve **Guajadial**) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **Guajadial** compared to the vehicle control. Determine the IC₅₀ value (the concentration of **Guajadial** that inhibits 50% of cell growth).

In Vivo Anti-Estrogenic Activity: Uterotrophic Assay

The uterotrophic assay in immature female rats is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.^{[5][6][7]}

Methodology:

- **Animals:** Use immature female rats (e.g., 21-25 days old).
- **Grouping and Dosing:** Divide the animals into groups: a vehicle control group, a positive control group (treated with a known estrogen like 17β-estradiol), and several test groups

treated with different doses of **Guajadial**, both alone and in combination with the estrogen. Administer the treatments daily for three consecutive days via oral gavage or subcutaneous injection.

- **Observation and Necropsy:** Monitor the animals for any signs of toxicity. On the day after the last dose, euthanize the animals and carefully dissect the uteri.
- **Uterine Weight Measurement:** Remove any adhering fat and connective tissue from the uteri and weigh them (wet weight).
- **Data Analysis:** Compare the uterine weights of the different groups. A significant increase in uterine weight in the **Guajadial**-only groups would indicate estrogenic activity. A significant inhibition of the estrogen-induced uterine weight gain in the co-treatment groups would indicate anti-estrogenic activity.^{[7][8]}

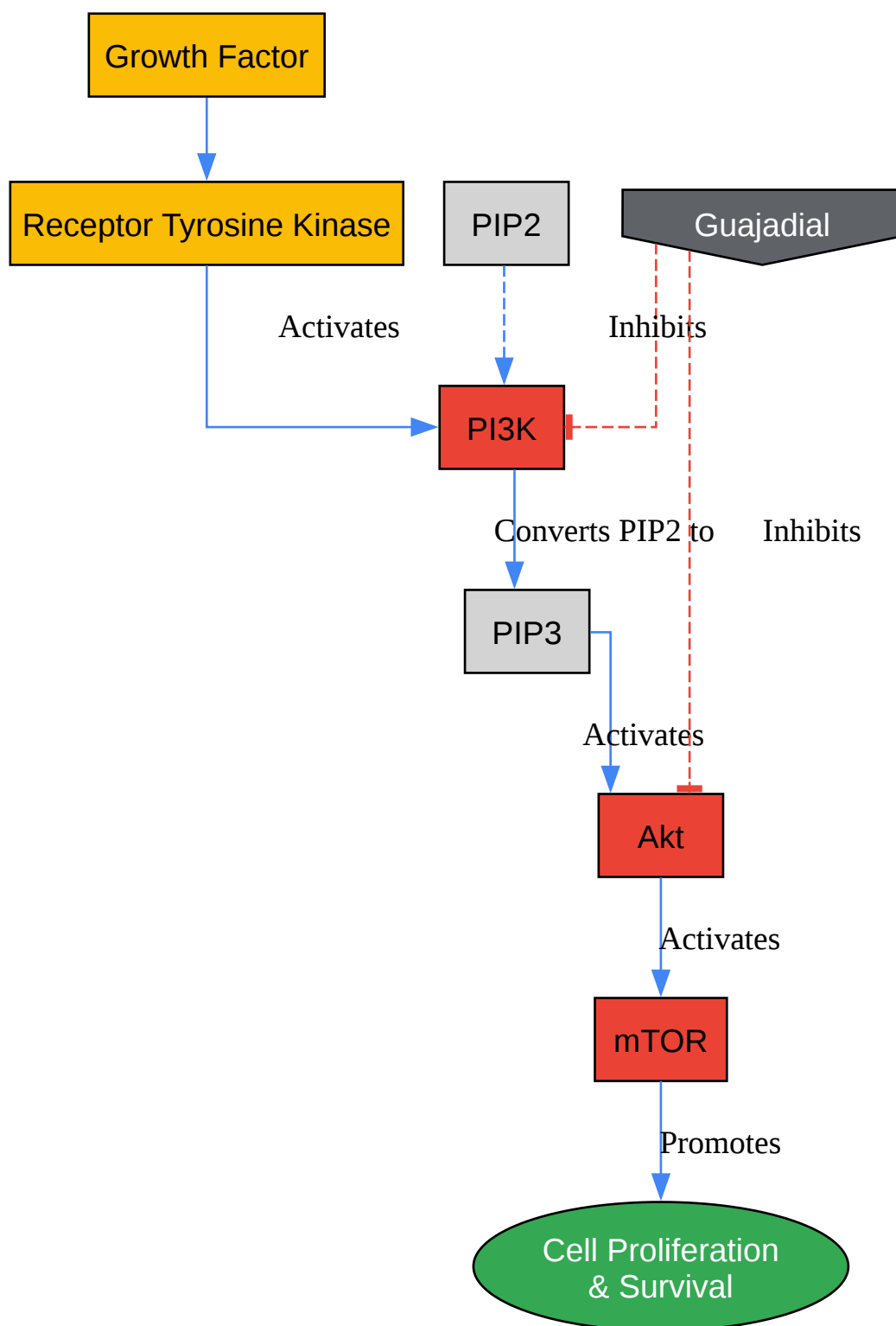
Signaling Pathways

Guajadial has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Guava leaf extracts, rich in compounds like **Guajadial**, have been shown to inhibit this pathway.

Signaling Pathway: **Guajadial**'s Inhibition of PI3K/Akt/mTOR



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Caption: Proposed inhibitory effect of **Guajadial** on the PI3K/Akt/mTOR signaling pathway.

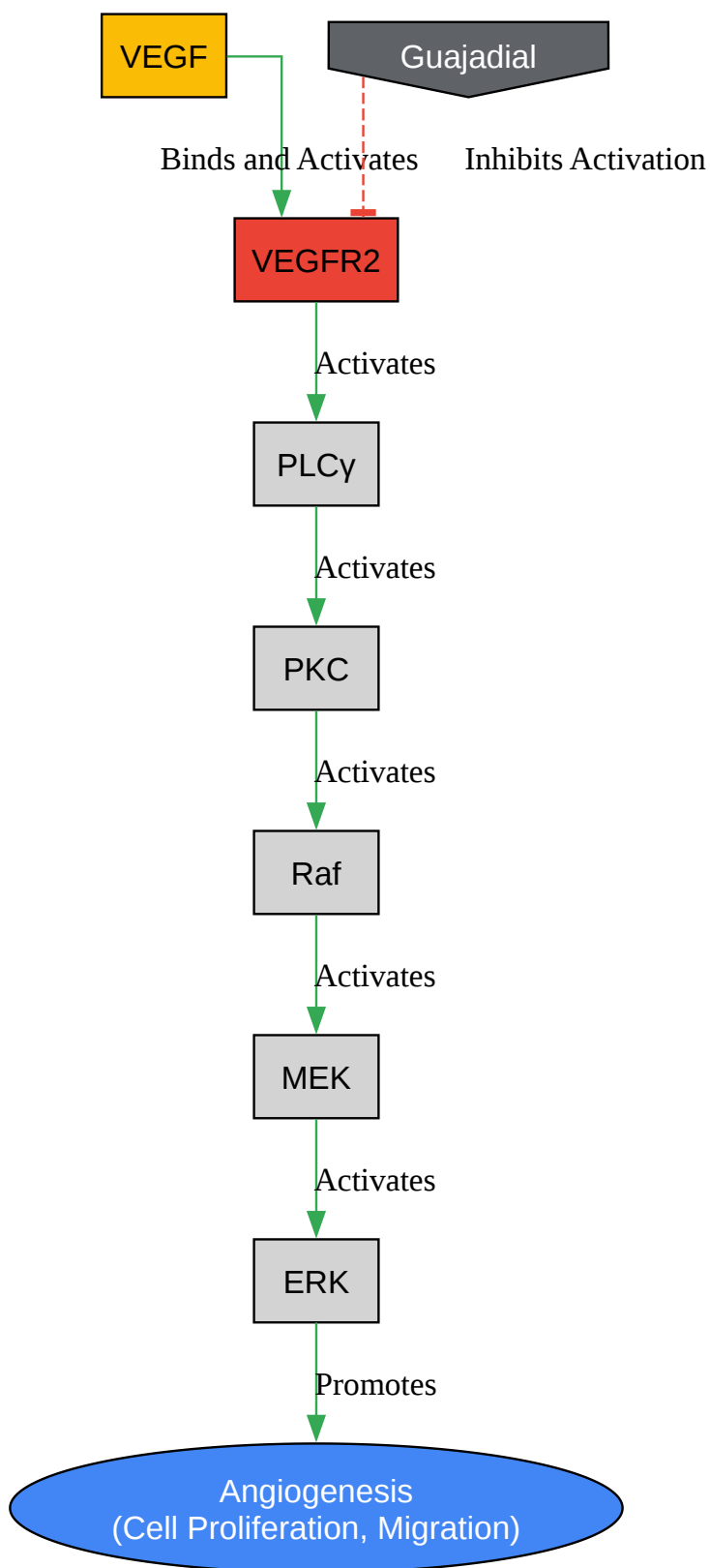
Guajadial is thought to inhibit the phosphorylation and activation of key components of this pathway, such as PI3K and Akt, thereby leading to decreased cell proliferation and survival in cancer cells.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Guajadial has been reported to inhibit VEGFR2-mediated signaling.[9]

Signaling Pathway: **Guajadial's** Inhibition of VEGFR2



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Caption: Proposed inhibitory effect of **Guajadial** on the VEGFR2 signaling pathway.

By inhibiting the activation of VEGFR2, **Guajadial** can block downstream signaling cascades, such as the PLC γ -PKC-MAPK pathway, ultimately leading to a reduction in angiogenesis and tumor growth.[9]

Conclusion

Guajadial is a promising natural product with significant potential for drug development, particularly in the areas of oncology and endocrinology. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its study, and illustrated its proposed mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of novel therapeutic agents.

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